1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone

Medicinal Chemistry Synthetic Building Blocks Thiazole Derivatization

Researchers developing thiazole-based libraries often struggle to find well-characterized scaffolds with a versatile derivatization handle. 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone (CAS 57560-99-3) addresses this with its reactive 5-acetyl group, enabling hydrazone formation, reduction, and aldol condensation for systematic SAR exploration. • 5-Acetyl handle for diverse C5 derivatization chemistry • 4-Cl-phenyl group (σp = +0.23) modulates electronic and steric properties • LogP 3.67 supports membrane permeability for cellular probe applications • mp 148-152°C and MW 237.71 g/mol ensure reproducible handling

Molecular Formula C11H8ClNOS
Molecular Weight 237.71 g/mol
CAS No. 57560-99-3
Cat. No. B1353404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
CAS57560-99-3
Molecular FormulaC11H8ClNOS
Molecular Weight237.71 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-6H,1H3
InChIKeyCAEMSQJRTZSWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone: Chemical Profile & Procurement Specs


1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone (CAS 57560-99-3) is a synthetic heterocyclic compound belonging to the 2-aryl-5-acetylthiazole subclass, with molecular formula C₁₁H₈ClNOS and molecular weight 237.71 g/mol [1]. The compound features a 4-chlorophenyl substituent at the 2-position and an acetyl group at the 5-position of the 1,3-thiazole ring, with a melting point range of 148-152°C [2]. It is commercially available as a research-grade chemical from multiple suppliers including Santa Cruz Biotechnology, AKSci, Apollo Scientific, and Bidepharm, typically at purities of 95-99% .

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone: Irreplaceable by 2-Arylthiazole Analogs


Simple substitution of 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone with other 2-arylthiazole derivatives fails because subtle changes in the aryl substituent pattern and acetyl positioning produce pronounced, non-linear effects on both physicochemical parameters and biological target engagement [1]. The 4-chloro substitution on the phenyl ring confers distinct electronic properties (Hammett σp = 0.23) and lipophilicity (calculated LogP = 3.67) that directly influence membrane permeability and binding pocket complementarity compared to unsubstituted, 3-chloro, or 4-fluoro analogs [2][3]. Furthermore, the 5-acetyl group provides a reactive handle for further derivatization—including hydrazone formation, reduction, or aldol condensation—that is absent in non-acetylated thiazole cores, making this specific compound uniquely suitable as a synthetic building block for generating structurally diverse thiazole-based libraries [4].

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone: Quantitative Differentiation Evidence


5-Acetyl Group Enables Unique Derivatization Pathways

The 5-acetyl group in 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone enables hydrazone formation, aldol condensation, and α-halogenation reactions that are inaccessible to the 2-amino-4-(4-chlorophenyl)thiazole comparator (CAS 2103-99-3). The latter lacks a carbonyl at the 5-position and instead bears an amino group at the 2-position, which directs reactivity toward acylation and diazotization rather than carbonyl-based condensations [1].

Medicinal Chemistry Synthetic Building Blocks Thiazole Derivatization

4-Chloro Substitution Enhances Lipophilicity vs. Unsubstituted Phenyl

The 4-chlorophenyl substituent significantly increases lipophilicity relative to the unsubstituted 2-phenylthiazole analog (CAS 27149-26-4). The target compound has a calculated LogP of 3.67, compared to 2.55 for 2-phenylthiazole—representing a 2.3-fold increase in octanol-water partition coefficient [1][2]. This elevated LogP, driven by the electron-withdrawing and hydrophobic nature of the para-chloro substituent, predicts enhanced passive membrane permeability [3].

Physicochemical Properties Lipophilicity Membrane Permeability

Para-Chloro vs. Meta-Chloro: Distinct Electronic Profiles

The para-chloro substitution pattern on 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone produces an inductive electron-withdrawing effect (Hammett σp = +0.23) that is fundamentally different from the meta-chloro isomer (1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone, CAS 88529-94-6), which exhibits a stronger inductive withdrawal with minimal resonance contribution (Hammett σm = +0.37) [1]. This difference affects both the electron density distribution across the thiazole ring and the compound's reactivity in electrophilic aromatic substitution and cross-coupling reactions.

Structure-Activity Relationship Electronic Effects Hammett Constants

Antiparasitic Activity of 4-Chlorophenylthiazole Scaffold Against T. cruzi

While direct data for the target compound are not available in the public domain, 4-(4-chlorophenyl)thiazole compounds—which share the core 4-chlorophenyl-thiazole pharmacophore with 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone—have demonstrated quantifiable antiparasitic activity in vitro. A 2023 study evaluated eight 4-(4-chlorophenyl)thiazole compounds against Trypanosoma cruzi (causative agent of Chagas disease), reporting IC₅₀ values ranging from 1.67 to 100 μM for the trypomastigote form and 1.96 to >200 μM for the amastigote form [1].

Antiparasitic Trypanosoma cruzi Chagas Disease

Antibacterial and Antifungal Activity of 4-Chlorophenylthiazole Core

Although specific antimicrobial data for 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone are not reported, 2-amino-4-(4-chlorophenyl)thiazole—which shares the identical 4-chlorophenylthiazole core—has been evaluated for antimicrobial activity. Derivatives of this scaffold exhibited moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans at a screening concentration of 100 μg/mL [1].

Antimicrobial Antifungal Candida albicans

1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone: Research & Industrial Applications


Antiparasitic Lead Optimization Scaffold (T. cruzi)

The compound serves as a synthetic starting point for generating libraries of 4-chlorophenylthiazole derivatives targeting Trypanosoma cruzi. Given that related 4-(4-chlorophenyl)thiazole compounds exhibit IC₅₀ values as low as 1.67 μM against T. cruzi trypomastigotes [1], the target compound's 5-acetyl group provides a versatile handle for introducing diverse substituents via condensation, reduction, or nucleophilic addition. This enables systematic exploration of structure-activity relationships around the thiazole core while maintaining the 4-chlorophenyl pharmacophore essential for antiparasitic activity.

Carbonyl-Reactive Molecular Probe Synthesis

The 5-acetyl carbonyl group enables facile conjugation with hydrazine- or hydroxylamine-containing fluorophores, biotin tags, or affinity matrices to create thiazole-based chemical probes. The para-chloro substituent (Hammett σp = +0.23) provides moderate electron withdrawal that balances carbonyl electrophilicity without rendering it overly reactive toward hydrolysis [2]. The calculated LogP of 3.67 [3] also ensures adequate membrane permeability for cellular probe applications, distinguishing it from more polar thiazole derivatives.

Antifungal Candidate Generation from 4-Chlorophenylthiazole

Based on scaffold-level evidence that 2-amino-4-(4-chlorophenyl)thiazole derivatives exhibit high antifungal activity against Candida albicans and Candida glabrata at 100 μg/mL [4], the target compound can be employed as a core building block for synthesizing novel antifungal candidates. The 5-acetyl group permits introduction of diverse amine-containing side chains via Schiff base formation, enabling systematic variation of the thiazole C5 position while preserving the 4-chlorophenylthiazole core associated with antifungal activity.

Model Substrate for C5 Carbonyl Transformations

The compound is ideally suited as a model substrate for developing and optimizing synthetic methods involving thiazole C5 carbonyl chemistry, including stereoselective reductions, Wittig olefinations, and organometallic additions. Its moderate molecular weight (237.71 g/mol) [5], well-defined melting point (148-152°C) , and commercial availability at >95% purity facilitate reproducible reaction development and straightforward product characterization by NMR, HPLC, and GC.

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